molecular formula C15H22N2 B2948882 2,5,6-trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole CAS No. 931338-14-6

2,5,6-trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole

Cat. No.: B2948882
CAS No.: 931338-14-6
M. Wt: 230.355
InChI Key: LHTWGDQTHKFCCI-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by methyl substituents at positions 2, 5, and 6 of the benzimidazole core, along with a 3-methylbutyl group at the 1-position. Benzimidazoles are heterocyclic compounds with broad pharmaceutical relevance, including antimicrobial, antioxidant, and enzyme-inhibitory activities .

Properties

IUPAC Name

2,5,6-trimethyl-1-(3-methylbutyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-10(2)6-7-17-13(5)16-14-8-11(3)12(4)9-15(14)17/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTWGDQTHKFCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5,6-trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole typically involves multiple steps. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the trimethyl and methylbutyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5,6-Trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5,6-Trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity and Binding

The substituents on benzimidazole derivatives critically influence their bioactivity. Key comparisons include:

Table 1: Substituent Comparison and Bioactivity
Compound Name Substituents Key Bioactivities (MIC values) Synthesis Method Reference
5b (5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol) Triol group at position 5 MIC: 0.156 mg·mL⁻¹ (S. aureus), 0.3125 mg·mL⁻¹ (S. typhi, C. albicans) Microwave-assisted click chemistry
1b (2-(1H-1,3-benzodiazol-2-yl)phenol) Phenol group at position 2 MIC: <0.3125 mg·mL⁻¹ (S. aureus, C. albicans), 0.3125 mg·mL⁻¹ (E. coli, S. typhi) Microwave-assisted synthesis
5,6-dimethyl-2-(trifluoromethyl)-1H-1,3-benzodiazole Methyl (5,6) and trifluoromethyl (2) groups High binding affinity to protein IN67 due to hydrophobic interactions Not specified
Target Compound (2,5,6-trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole) Methyl (2,5,6) and 3-methylbutyl (1) groups Inferred: Enhanced lipophilicity for membrane penetration; potential trade-off in solubility Not available in evidence

Key Observations :

  • Polar groups (e.g., triol in 5b) enhance antimicrobial activity but may reduce membrane permeability.
  • Hydrophobic groups (e.g., trifluoromethyl in ’s compound) improve binding to hydrophobic protein pockets .
  • aureus, similar to 5b .

Molecular Docking and Binding Affinity

  • 5b and 1b : Show strong binding to S. aureus thymidylate kinase (TMK) via hydrogen bonding and hydrophobic interactions, correlating with their low MIC values .
  • 5,6-dimethyl-2-(trifluoromethyl)-1H-1,3-benzodiazole : Binds tightly to protein IN67’s hydrophobic pocket, with decomposed interaction energies highlighting van der Waals contributions .
  • Target Compound : The 3-methylbutyl group may engage in hydrophobic interactions with TMK or similar proteins, while methyl groups at 2,5,6 could stabilize aromatic stacking.

Antioxidant Activity

Compounds with electron-donating groups (e.g., phenol in 1b) exhibit strong DPPH radical scavenging and β-carotene bleaching inhibition . The target compound’s methyl groups may offer moderate antioxidant activity but likely less than phenolic analogs.

Biological Activity

Chemical Identity and Properties
2,5,6-Trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole is a nitrogenous heterocyclic compound with the chemical formula C13H18N2C_{13}H_{18}N_{2} and a molecular weight of 218.3 g/mol. Its IUPAC name is [1-(3-methylbutyl)benzimidazol-2-yl]methanol. The compound appears as a powder and is typically stored at room temperature. The structure can be represented by the following SMILES notation: CC(C)CCN1C2=CC=CC=C2N=C1CO .

Pharmacological Significance of Benzodiazoles

Benzodiazoles, including derivatives like this compound, have garnered attention in medicinal chemistry due to their diverse biological activities. These compounds often exhibit properties that make them valuable in treating various diseases. Their biological activities include:

  • Antimicrobial Effects : Many benzimidazole derivatives show significant antibacterial and antifungal properties. For instance, compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research indicates that certain benzimidazole derivatives possess anticancer properties, targeting various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory and Analgesic Properties : Some derivatives are noted for their ability to reduce inflammation and pain, which is relevant in managing conditions like arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives can often be correlated with their structural features. The presence of specific functional groups can enhance or diminish their pharmacological effects. For example:

Functional Group Effect on Activity
4-Methoxy groupIncreased antibacterial activity
Cyano groupEnhanced anticancer properties
Hydroxyl groupImproved solubility and bioavailability

This relationship underscores the importance of chemical modifications in optimizing the therapeutic potential of these compounds .

Antimicrobial Activity

A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those structurally related to this compound. The compounds were tested against common pathogens using the broth microdilution method to determine Minimum Inhibitory Concentrations (MIC). Notably:

  • Compound A (similar structure): MIC = 50 µg/ml against S. typhi.
  • Compound B : MIC = 250 µg/ml against C. albicans.

These results indicate that structural modifications can lead to significant variations in antimicrobial potency .

Anticancer Studies

In a separate investigation into the anticancer properties of benzimidazole derivatives, researchers reported that specific compounds exhibited cytotoxic effects on human cancer cell lines. For instance:

  • Compound C : Induced apoptosis in breast cancer cells with an IC50 value of 10 µM.
  • Compound D : Demonstrated significant inhibition of tumor growth in xenograft models.

These findings highlight the potential for developing new anticancer agents based on benzimidazole scaffolds .

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